tert-Butyl (((2R,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl (((2R,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((2R,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (((2R,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, reduction can produce amines, and substitution can result in various substituted carbamates .
Scientific Research Applications
tert-Butyl (((2R,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (((2R,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate linkage can be cleaved under acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analogue used as a protecting group for amines.
tert-Butyl N-((1R,2S,5S)-2-((2-(5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate: A more complex derivative with additional functional groups.
Uniqueness
tert-Butyl (((2R,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate is unique due to its specific stereochemistry and the presence of a methoxy group on the pyrrolidine ring. This structural feature can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[[(2R,4S)-4-methoxypyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8-5-9(15-4)7-12-8/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |
InChI Key |
UZCQJAUQLJDJRV-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@@H](CN1)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)OC |
Origin of Product |
United States |
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